Bis(2,2'-bipyridine)iron(II)

概要

説明

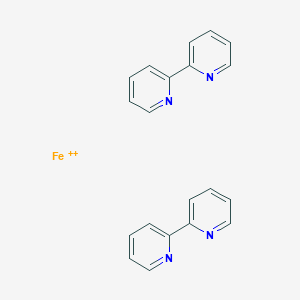

Bis(2,2’-bipyridine)iron(II) is a complex where the iron(II) ion is coordinated by two 2,2’-bipyridine ligands .

Molecular Structure Analysis

The iron(II) in Bis(2,2’-bipyridine)iron(II) is coordinated by two 2,2’-bipyridine ligands in an octahedral molecular geometry . The structure of 2,2’-bipyridine and its related compounds have been studied extensively .Chemical Reactions Analysis

The reaction of 2,2’-bipyridine with a precursor affords the title complex without carbonyls. The forming of the triiodide anion indicates an iodine free radical-involved pathway of the reaction . Bipyridine complexes absorb intensely in the visible part of the spectrum due to metal-to-ligand charge transfer (MLCT) .Physical And Chemical Properties Analysis

The electrochemical reduction of iron(II) ions in the presence of small amounts of 2,2’-bipyridine stabilizes the reduced metal(0) forms in the homogeneous state and prevents the electrochemical deposition of reduced forms and the formation of insoluble metal associates .科学的研究の応用

Transition Metal Alkoxides

Research conducted by Komiya et al. (1980) investigated bis(aryloxo)iron(II) and bis(alkoxo)iron(II) complexes with 2,2'-bipyridine ligands. The study focused on their synthesis, properties, and chemical reactions, providing insights into the chemistry of bis(2,2'-bipyridine)iron(II) in coordination compounds (Komiya, S., Tane-ichi, S., Yamamoto, A., & Yamamoto, T., 1980).

Iron(II) Complexes with Ferrocenyl Framework

Ion et al. (2001) described the formation of stable Fe-bis(2,2'-bipyridine)-like complexes. This work highlighted the coordination of Fe2+ with mono-bipy and bis(phen) derivatives, showcasing the versatility of bis(2,2'-bipyridine)iron(II) in forming stable complexes (Ion, A., Moutet, J., saint-Aman, E., Royal, G., Tingry, S., Pécaut, J., Ménage, S., & Ziessel, R., 2001).

Bis[tris(2,2'-bipyridine)iron(II)] Complexes

A study by Li et al. (2006) explored a compound consisting of a dodecatungstoferrate(III) framework with complex [Fe(2,2'-bipy)3]2+ cations. This research contributes to understanding the structural chemistry of bis(2,2'-bipyridine)iron(II) in complex frameworks (Li, M., Ma, P., & Wang, J., 2006).

Polymere Dimethyl-und Diphenylglyoximatokomplexe

Kübel and Strähle (1982) synthesized polymeric bis(dimethyl- and diphenylglyoximato)-complexes of Fe(II) with 4,4'-bipyridine as a bridging ligand. This work highlights the use of bis(2,2'-bipyridine)iron(II) in polymeric structures and their electrical conductive properties (Kübel, F., & Strähle, J., 1982).

Donor Atom Set and Spin State of Iron(II) Complexes

Childs et al. (1998) investigated the donor atom set and spin state of iron(II) in bis(ligand)iron(II) complexes of 2,2'-bipyridine-6-carbothioamide and 2,2'-bipyridine-6-carboxamide. This study provides insights into the magnetic properties of these complexes (Childs, B. J., Cadogan, J., Craig, D., Scudder, M., & Goodwin, H., 1998).

2,2'-Bipyridine-6,6'-bis(carbothioamide) Metal Complexes

Research by Lima et al. (2000) focused on complexes of 2,2'-bipyridine-6,6'-bis(carbothioamide) with various metal cations, including iron(II). This study provides valuable information on the coordination and spectroscopic properties of these complexes (Lima, R., Teixeira, L. R., Beraldo, H., Almeida, A. B., Donnici, C., & Fabris, J., 2000).

Spin Crossover in Iron(II) Systems

Goodwin (2004) discussed tris(diimine) and bis(terimine) iron(II) complex salts as major classes of spin crossover systems, including the role of 2,2'-bipyridine in influencing solid-state properties (Goodwin, H., 2004).

Homoleptic Complexes of 2,2′-Bipyridine

Constable (1989) offered comprehensive information on homoleptic complexes of 2,2'-bipyridine, focusing on their unique metal-binding properties and the wide range of formal oxidation states associated with the ligand (Constable, E. C., 1989).

Synthesis and Helicate Formation of BINOL-based Ligands

Bunzen et al. (2009) synthesized a new family of BINOL-based bis(bipyridine) ligands and examined their self-assembly into metallosupramolecular structures upon coordination with iron(II) (Bunzen, J., Bruhn, T., Bringmann, G., & Lützen, A., 2009).

Safety And Hazards

将来の方向性

The chemistry of 2,2’-bipyridine and its complexes has been the subject of numerous studies due to its wide applications in coordination chemistry, supramolecular chemistry, photochemistry, photophysics, and electrochemistry . Future research may focus on expanding the solid form landscape of bipyridines, including Bis(2,2’-bipyridine)iron(II), through solid form screening and crystal structure prediction .

特性

IUPAC Name |

iron(2+);2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H8N2.Fe/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h2*1-8H;/q;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGROMOEPHPWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FeN4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165912 | |

| Record name | Bis(2,2'-bipyridine)iron(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2,2'-bipyridine)iron(II) | |

CAS RN |

15552-69-9 | |

| Record name | Bis(2,2'-bipyridine)iron(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015552699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2,2'-bipyridine)iron(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。